molecular formula C15H13ClO2 B6403651 3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid CAS No. 1262009-94-8

3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid

Cat. No.: B6403651
CAS No.: 1262009-94-8
M. Wt: 260.71 g/mol
InChI Key: OWTWZQJPCZFPOX-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-methylbenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    3-Chloro-4-methylphenyl isocyanate: Another related compound with an isocyanate functional group.

Uniqueness

3-(4-Chloro-3-methylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a chloro-methylphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-8-11(6-7-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTWZQJPCZFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690383
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-94-8
Record name 4'-Chloro-2,3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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